molecular formula C25H22BrFN2O3 B4986807 [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone

[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone

Cat. No. B4986807
M. Wt: 497.4 g/mol
InChI Key: QROJOZHBOPDFOU-UHFFFAOYSA-N
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Description

[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as BPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPFM belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions. [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been found to have potential applications in the treatment of drug addiction, as it can effectively block the rewarding effects of drugs of abuse.

Mechanism of Action

[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of D3 receptors in the brain. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway in the brain. By blocking the rewarding effects of drugs of abuse, [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to be effective in reducing drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a reduction in drug-seeking behavior. [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been found to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

The main advantage of using [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments is its selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions. However, one limitation of using [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for research on [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One area of interest is the development of more potent analogs of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in the treatment of drug addiction and other psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone can be synthesized using a multistep process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product, [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. The synthesis method has been optimized to achieve high yields and purity of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.

properties

IUPAC Name

[4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrFN2O3/c1-32-23-10-8-18(15-20(23)26)24(30)19-7-9-22(21(27)16-19)28-11-13-29(14-12-28)25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROJOZHBOPDFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-methoxyphenyl){3-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methanone

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